

An In-Depth Technical Guide to the Allosteric Binding Site of LY3154885

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Compound of Interest

Compound Name: LY3154885

Cat. No.: B11935418

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Introduction

LY3154885 is a positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed to possess a more favorable drug-drug interaction profile than its predecessors.[1][2] As a PAM, **LY3154885** enhances the receptor's response to the endogenous neurotransmitter, dopamine, offering a nuanced approach to treating neuropsychiatric and cognitive disorders linked to dopaminergic dysfunction. This document provides a comprehensive technical overview of the allosteric binding site of **LY3154885** and the methodologies used for its characterization.

The Allosteric Binding Site of LY3154885

Structural and functional studies have elucidated the binding site of **LY3154885** and its close analog, LY3154207, on the dopamine D1 receptor. Cryo-electron microscopy (cryo-EM) of the D1 receptor in complex with dopamine and LY3154207 (PDB ID: 7X2F) has been instrumental in defining this site at an atomic level.[1][2]

The allosteric binding pocket for **LY3154885** is situated in an intracellular cleft formed by transmembrane helices (TM) 3 and 4, and intracellular loop 2 (ICL2).[3] This location is distinct from the orthosteric binding site where dopamine binds. The binding of **LY3154885** to this site stabilizes a helical conformation of ICL2, a crucial step for efficient G protein engagement and subsequent signal amplification.[1][4]

Mutagenesis studies have identified several key amino acid residues that are critical for the binding and modulatory activity of related D1 PAMs that share this binding site. These include:

- W123 and R130: Mutations at these positions have been shown to significantly diminish the allosteric effects.[\[5\]](#)
- A139: This residue plays a key role in the selectivity of these PAMs for the D1 receptor over the D5 receptor.[\[5\]](#)

Quantitative Data

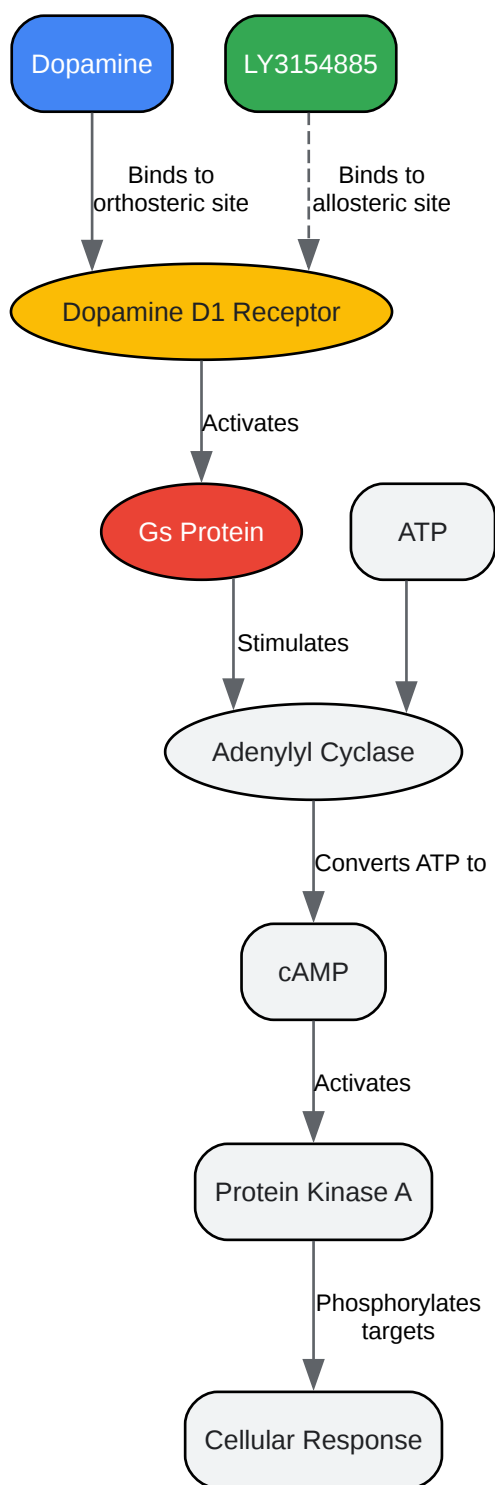
The following table summarizes the in vitro pharmacological properties of **LY3154885** and related compounds.

Compound	Assay Type	Cell Line	Parameter	Value	Reference
Mevidalen (1)	cAMP HTRF	HEK293	EC50	16.4 nM	[6]
LY3154885 (5)	cAMP HTRF	HEK293	EC50	20.3 nM	[2]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The binding of dopamine to the D1 receptor initiates a signaling cascade that **LY3154885** potentiates. The diagram below illustrates this pathway.

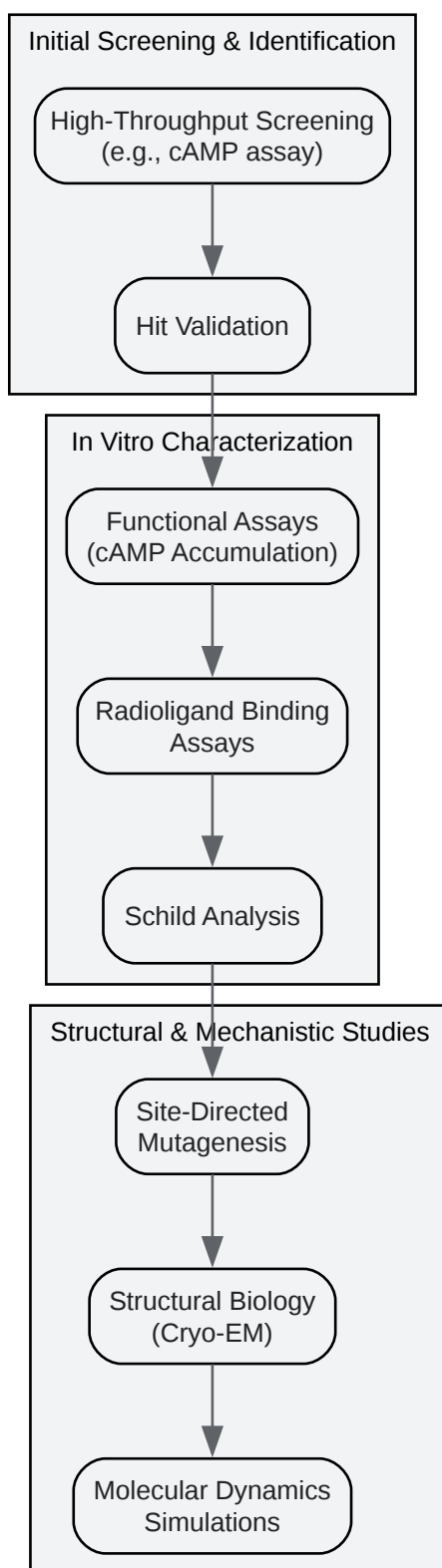


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Dopamine D1 receptor signaling pathway.

Experimental Workflow for Characterizing Allosteric Modulation

The following diagram outlines a typical workflow for identifying and characterizing a positive allosteric modulator like **LY3154885**.



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